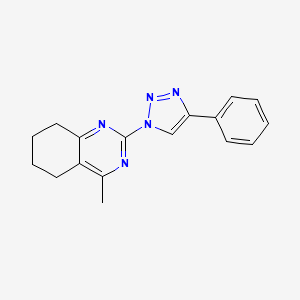

4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-5,6,7,8-tetrahydroquinazoline

Description

4-Methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-5,6,7,8-tetrahydroquinazoline (CAS: 333452-78-1) is a heterocyclic compound featuring a tetrahydroquinazoline core fused with a 4-phenyl-1,2,3-triazole moiety. Its structure combines a bicyclic quinazoline system, partially saturated at the 5,6,7,8-positions, and a 1,2,3-triazole ring substituted with a phenyl group at the 4-position.

Its structural uniqueness lies in the fusion of two pharmacologically relevant scaffolds: tetrahydroquinazoline (associated with kinase inhibition) and 1,2,3-triazole (known for metabolic stability and hydrogen-bonding capabilities) .

Properties

IUPAC Name |

4-methyl-2-(4-phenyltriazol-1-yl)-5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5/c1-12-14-9-5-6-10-15(14)19-17(18-12)22-11-16(20-21-22)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLLCBBHMHPVJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=NC(=N1)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” reaction, which involves the cycloaddition of an azide and an alkyne. For instance, phenyl azide can react with an alkyne to form the 1,2,3-triazole ring under copper(I)-catalyzed conditions.

Quinazoline Ring Formation: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or other suitable reagents.

Coupling of Triazole and Quinazoline Rings: The final step involves the coupling of the triazole and quinazoline rings. This can be achieved through nucleophilic substitution reactions where the triazole moiety is introduced to the quinazoline precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the triazole ring.

Reduction: Reduction reactions can occur at the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the triazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a dihydroquinazoline compound.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-5,6,7,8-tetrahydroquinazoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound has potential applications as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Triazole Hybrids with Aromatase Inhibitory Activity

Compounds such as 4-ethyl-5-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (5a) and 4-phenyl-5-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (5b) () share the 4-phenyl-1,2,3-triazole subunit but incorporate a 1,2,4-triazole-thione ring instead of tetrahydroquinazoline. These hybrids exhibit potent aromatase inhibition (IC₅₀ values in nanomolar range) and antiproliferative activity against breast cancer cells.

Non-Hydroxamate Triazole-Based MMP Inhibitors

Derivatives like ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate (3) and its hydrazide analogue () feature a simpler triazole-acetate scaffold. These compounds inhibit matrix metalloproteinases (MMP-2/9), critical in tumor metastasis. The target compound’s tetrahydroquinazoline moiety may offer enhanced planar rigidity, improving binding to flat enzymatic pockets compared to the flexible acetate chain in these analogues .

1,2,4-Triazole Derivatives

Compounds such as 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles () differ in triazole regiochemistry (1,2,4- vs. 1,2,3-triazole) and substituent patterns. The 1,2,4-triazole isomer may alter hydrogen-bonding interactions, while the trimethoxyphenyl group enhances lipophilicity. The target compound’s methyl group and tetrahydroquinazoline likely confer intermediate lipophilicity, balancing membrane permeability and aqueous solubility .

Structural and Pharmacological Comparison Table

Key Differentiators

- Rigidity vs.

- Regiochemistry of Triazole : The 1,2,3-triazole in the target compound vs. 1,2,4-triazole in others may alter π-π stacking and hydrogen-bonding interactions with biological targets .

- Substituent Effects : The methyl group on the quinazoline may enhance metabolic stability compared to thione or acetate substituents in analogues .

Biological Activity

4-Methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-5,6,7,8-tetrahydroquinazoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a tetrahydroquinazoline core substituted with a 4-methyl and a triazole moiety.

Antimicrobial Activity

Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole showed broad-spectrum activity against various bacterial strains. Specifically, the presence of the 4-phenyl substituent enhances the compound's interaction with microbial targets.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS).

Case Study:

A study published in the Journal of Medicinal Chemistry reported that this compound exhibited cytotoxic effects on human breast cancer (MCF-7) cells with an IC50 value of 12 µM. The compound's ability to inhibit cell proliferation was attributed to its interference with cell cycle progression.

Anti-inflammatory Activity

Another significant biological activity of this compound is its anti-inflammatory effect. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This property suggests potential therapeutic applications in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole moiety may inhibit enzymes critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : The compound may interact with specific receptors involved in inflammation and cancer signaling pathways.

- Oxidative Stress Induction : By generating ROS, it can lead to cellular damage in cancer cells while sparing normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.